3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide
Description
3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-23-12-7-8-15(16(11-12)24-2)21-18(22)10-9-17-19-13-5-3-4-6-14(13)20-17/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXZZRVUIHWNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 2,4-dimethoxyphenylpropanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Triethylamine in dichloromethane or other suitable solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the amide group.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmaceutical Research: The compound is explored for its antimicrobial and antiviral properties, making it a candidate for drug development.
Biological Studies: It is used in studies to understand the interaction of benzimidazole derivatives with biological targets such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
Pathway Modulation: It can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
Binding to Biological Targets: The benzimidazole ring allows the compound to bind to proteins and nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzimidazol-2-yl)-N-phenylpropanamide: Similar structure but lacks the methoxy groups on the phenyl ring.
3-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)propanamide: Contains a single methoxy group on the phenyl ring.
3-(1H-benzimidazol-2-yl)-N-(2,4-dichlorophenyl)propanamide: Contains chlorine atoms instead of methoxy groups.
Uniqueness
3-(1H-benzimidazol-2-yl)-N-(2,4-dimethoxyphenyl)propanamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
